3,5-二甲基-1-丙基-1H-吡唑

描述

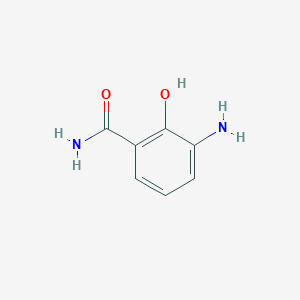

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . The reaction is represented as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2O . There are also other synthetic methodologies reported for the synthesis of pyrazole derivatives .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . It has found use as a blocking agent for isocyanates . There are also other chemical reactions involving pyrazole derivatives reported in the literature .科学研究应用

合成技术和动力学研究

- 新型合成路线:王、布拉马亚和谢(2015 年)进行的一项研究探索了 3,5-二甲基-1-(3-苯基丙基)-1H-吡唑的新型合成路线,利用超声辅助的固液相转移催化。该方法涉及在特定条件下使 3,5-二甲基吡唑与 1-溴-3-苯基丙烷反应,从而深入了解反应的动力学参数 (王、布拉马亚和谢,2015)。

络合物形成和表征

- 金属大环钯(II)络合物:格雷罗等人(2008 年)合成了新的杂化吡唑配体,并用它们形成了金属大环钯(II)络合物。该研究涉及详细的表征和核磁共振研究,有助于理解吡唑配体的络合物形成 (格雷罗等人,2008)。

催化和有机合成

- 电催化反应:赞迪、沙拉菲-科尔凯什万迪和尼克普尔(2021 年)研究了各种吡唑(包括 3,5-二甲基-1H-吡唑)的电催化 N-N 偶联和开环反应。这项研究强调了其在环境相容条件下合成新型杂环化合物中的作用 (赞迪、沙拉菲-科尔凯什万迪和尼克普尔,2021)。

分子络合物和超分子性质

- 具有杂化配体的 ZnII 络合物:格雷罗等人(2015 年)进行了一项有关使用 3,5-二甲基吡唑配体合成 ZnII 络合物的研究。这项工作提供了对超分子性质和晶体工程中潜在应用的见解 (格雷罗等人,2015)。

互变异构研究

- NH-吡唑中的环状互变异构:科纳戈等人(2009 年)的一项研究分析了 NH-吡唑的结构,包括 3,5-二甲基-1H-吡唑的变体,探索了它们在溶液和固态中的互变异构 (科纳戈等人,2009)。

生物学和药理学研究

- 抗菌和抗氧化活性:琳达·戈利亚(2021 年)合成了吡唑衍生物并评估了它们的抗菌和抗氧化活性,有助于理解它们的生物学潜力 (琳达,2021)。

氢键和晶体生长

氢键和共晶

- 共晶和氢键:洛佩兹等人(2007 年)研究了涉及 3,5-二甲基-1H-吡唑和水杨酸的共晶形成,强调了氢键在分子识别和晶体堆积中的作用 (洛佩兹等人,2007)。

配合物的螺旋扭曲

- 正方形平面单核 Pd(II) 配合物:德鲁等人(2007 年)发现 3,5-二甲基-1-(2-硝基苯基)-1H-吡唑在其 Pd(II) 配合物中形成螺旋扭曲结构,为有机金属化学领域做出了贡献 (德鲁等人,2007)。

甲酰化和有机合成

- 维尔斯迈尔-哈克甲酰化:阿塔里扬等人(2006 年)研究了 3,5-二甲基-1H-吡唑的甲酰化,揭示了合成甲酰衍生物的方法,这在有机合成中很重要 (阿塔里扬等人,2006)。

水溶性配合物和有机金属化学

- 水溶性吡唑盐酸铑(I) 配合物:埃斯基乌斯等人(2000 年)使用 3,5-二甲基吡唑衍生物合成了水溶性吡唑盐酸铑(I) 配合物,为有机金属化学中的应用开辟了道路 (埃斯基乌斯等人,2000)。

抗氧化活性

- 自由基清除能力:卡鲁奇等人(2019 年)合成了 3,5-二甲基-1H-吡唑的衍生物并测试了它们的抗氧化活性,有助于理解它们的自由基清除能力 (卡鲁奇等人,2019)。

晶体结构分析

- 结构表征:王、郑和范(2009 年)对新型 3,5-二芳基-1H-吡唑进行了合成和表征,提供了晶体结构和分析,为结构化学领域做出了贡献 (王、郑和范,2009)。

抗菌特性和 DNA 研究

- 抗菌和 DNA 光裂解研究:夏尔马等人(2020 年)探索了 1-(2-芳基乙基)-3, 5-二甲基-1H-吡唑的抗菌潜力和 DNA 光裂解能力,揭示了其生物活性和与 DNA 的相互作用 (夏尔马等人,2020)。

分子对接和细胞毒性研究

- DNA 结合和细胞毒性:雷迪等人(2017 年)从 3,5-二甲基吡唑合成了一系列双吡唑,并研究了它们与 DNA 的相互作用和体外细胞毒性,为药物化学研究做出了贡献 (雷迪等人,2017)。

安全和危害

未来方向

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . Due to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the synthesis methods, biological activities, and potential applications of pyrazole derivatives .

属性

IUPAC Name |

3,5-dimethyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZWCVKENKOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505497 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-propyl-1H-pyrazole | |

CAS RN |

1124-02-3 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)